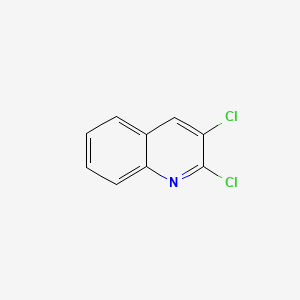

2,3-Dichloroquinoline

Description

Significance of Halogenated Quinolines in Chemical Sciences

Quinoline (B57606), a heterocyclic aromatic compound, and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. orientjchem.org The introduction of halogen atoms onto the quinoline core gives rise to halogenated quinolines, a class of compounds with significantly altered physicochemical properties and enhanced biological activities. orientjchem.orgresearchgate.net Halogenation can increase a molecule's lipophilicity, which may improve its cellular uptake. orientjchem.org This has made halogenated quinolines a subject of extensive research, leading to the discovery of compounds with a wide array of pharmacological effects, including antibacterial, antifungal, anticancer, antimalarial, and antiviral properties. orientjchem.orgresearchgate.net

The position and nature of the halogen substituent play a crucial role in determining the compound's activity. orientjchem.org For instance, research has shown that modifying the 2-position of the halogenated quinoline (HQ) scaffold can have a significant impact on its antibacterial and biofilm eradication capabilities against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). cncb.ac.cnnih.gov The versatility of the quinoline ring allows for synthetic modifications, enabling researchers to design novel and potent drug candidates. orientjchem.org Consequently, halogenated quinolines are considered a promising class of compounds that could lead to the development of next-generation therapeutics for various diseases. researchgate.netcncb.ac.cn

Research Context and Historical Overview of 2,3-Dichloroquinoline Studies

This compound is a specific dihalogenated quinoline that has served as a valuable starting material and intermediate in organic synthesis. While the parent quinoline structure has been known for over a century, detailed studies on specific di-substituted derivatives like this compound are more recent. researchgate.net Much of the research interest in this compound stems from its reactive chlorine atoms at the C-2 and C-3 positions, which serve as handles for introducing further chemical diversity.

Early synthetic reports were often part of broader studies on quinoline chemistry. However, challenges in its synthesis, such as low yields and difficult purification from tar-like byproducts, initially hampered detailed investigation. tandfonline.com A significant advancement came with the development of a novel and efficient three-step synthesis from commercially available 3-bromoquinoline (B21735), which made the compound more accessible for research. tandfonline.comtandfonline.com This has facilitated more in-depth studies of its reactivity, particularly in palladium-catalyzed cross-coupling and nucleophilic substitution reactions, opening avenues for the synthesis of a wide range of polysubstituted quinolines. beilstein-journals.orgnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVNKWCJDAWNAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450853 | |

| Record name | 2,3-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-18-3 | |

| Record name | 2,3-Dichloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HU5Y56QYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3 Dichloroquinoline and Its Derivatives

Established Synthetic Pathways to 2,3-Dichloroquinoline

Multi-step Syntheses from Precursors

The initial step is the N-oxidation of 3-bromoquinoline (B21735) to form 3-bromoquinoline-N-oxide. tandfonline.com This is typically achieved by treating the 3-bromoquinoline with an oxidizing agent like 3-chloroperbenzoic acid in a suitable solvent such as chloroform (B151607). tandfonline.com The subsequent step involves the rearrangement of the N-oxide to 3-bromocarbostyril (3-bromoquinolin-2(1H)-one). tandfonline.com This rearrangement can be effected under basic conditions. tandfonline.com

An earlier patented method started from 3-chloroquinoline (B1630576), which was converted to its N-oxide and then rearranged to a quinolinone, followed by treatment with phosphorus oxychloride. tandfonline.com However, the synthesis of the starting 3-chloroquinoline was problematic. tandfonline.com

Table 1: Multi-step Synthesis of this compound from 3-Bromoquinoline tandfonline.com

| Step | Reactant | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 3-Bromoquinoline | 3-Chloroperbenzoic acid, Chloroform | 3-Bromoquinoline-N-oxide | ~101% (crude) |

| 2 | 3-Bromoquinoline-N-oxide | Sodium hydroxide (B78521), Methylene (B1212753) chloride, Water | 3-Bromocarbostyril | Not specified |

One-Pot Conversion Strategies

One-pot syntheses offer a more streamlined approach to quinoline (B57606) derivatives by minimizing the number of separate reaction and purification steps. A facile one-pot method has been described for the synthesis of 2,4-dichloroquinoline (B42001) and its derivatives. ijcce.ac.ir This method involves the condensation of a primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride. ijcce.ac.ir While this specific method yields the 2,4-dichloro isomer, similar principles can be adapted for other isomers.

Another notable one-pot synthesis leads to 2,4-dichloroquinoline-3-carbaldehydes through a novel rearrangement of 3-arylisoxazol-5(4H)-ones. thieme-connect.com This reaction is achieved using a Vilsmeier-Haack reagent, specifically a combination of phosphorus oxychloride and dimethylformamide. thieme-connect.com The resulting 2,4-dichloroquinoline-3-carbaldehydes can be further transformed; for instance, decarbonylation with aqueous sodium hydroxide yields 2,4-dichloroquinolines. thieme-connect.com

Advanced Synthetic Approaches to Dichloroquinoline Isomers

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields. asianpubs.orgresearchgate.net A rapid, one-pot, microwave-assisted method for the synthesis of 2,4-dichloroquinolines has been developed. asianpubs.orgasianpubs.org This procedure involves the reaction of anilines with malonic acid in the presence of phosphorus oxychloride under microwave irradiation (e.g., 600 W for 50 seconds). asianpubs.orgasianpubs.org This approach is noted for its speed and good yields, with no significant by-products observed. asianpubs.org The use of microwave irradiation can also be applied to other synthetic routes, potentially reducing reaction times from hours to minutes. nih.gov

Table 2: Microwave-Assisted Synthesis of 2,4-Dichloroquinolines asianpubs.orgasianpubs.org

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| Aniline | Malonic acid, Phosphorus oxychloride | Microwave, 600 W, 50 s | 2,4-Dichloroquinoline |

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of dichloroquinolines, palladium catalysis is particularly useful for subsequent functionalization rather than the initial ring formation.

For instance, the palladium-catalyzed amination of various dichloroquinoline isomers, such as 2,6-, 2,8-, 4,7-, and 4,8-dichloroquinolines, has been studied extensively. nih.govresearchgate.net These reactions, often employing ligands like BINAP or DavePhos, allow for the selective substitution of one or both chlorine atoms with amino groups. nih.gov The selectivity can be influenced by the steric bulk of the amine and the specific isomer of dichloroquinoline used. nih.gov

Palladium-catalyzed Suzuki cross-coupling reactions have also been employed to synthesize complex quinoline derivatives. mdpi.comnih.gov For example, 2-aryl-4-chloro-3-iodoquinolines can undergo a one-pot, double Suzuki coupling with arylboronic acids to yield 2,3,4-triarylquinolines. mdpi.com Similarly, the Suzuki reaction of 2,3-dihaloquinolines with 2-bromophenylboronic acid, followed by a double C-N coupling, has been used to synthesize indolo[3,2-b]quinolines and indolo[2,3-b]quinolines. nih.gov

Green Chemistry Approaches to Quinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govijpsjournal.com In quinoline synthesis, this often involves the use of environmentally benign solvents like water, catalyst-free conditions, and energy-efficient methods. ijpsjournal.comorganic-chemistry.org

A notable example is the Friedländer annulation, a classic method for quinoline synthesis, which has been adapted to be performed in water without any catalyst at elevated temperatures (e.g., 70°C). organic-chemistry.org This approach involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. organic-chemistry.org The use of water as the solvent not only aligns with green chemistry principles but can also enhance reaction efficiency due to its high polarity. organic-chemistry.org

Other green approaches include the use of biodegradable and renewable catalysts like formic acid, which can promote quinoline synthesis with high selectivity. ijpsjournal.com Solvent-free reactions, often facilitated by microwave or ultrasound irradiation, also represent a significant step towards more sustainable chemical production. acs.orgijpsjournal.com Furthermore, electrochemical methods are being developed for quinoline synthesis, using electric current as a reagent-free reducing agent, which operates under mild conditions with high atom economy. rsc.org

Synthesis of Functionalized this compound Derivatives

Functionalization of the this compound core can be systematically approached by targeting specific reactive sites on the molecule. These include the quinoline nitrogen, the chloro-substituted carbon atoms at positions 2 and 4, and other positions on the carbocyclic ring, which can be activated for substitution.

Derivatization at the Quinoline Nitrogen

Modification at the quinoline nitrogen atom can significantly alter the electronic properties and biological activity of the molecule. Key derivatization strategies include N-oxidation and N-alkylation.

N-Oxidation: The oxidation of the quinoline nitrogen to form a quinoline N-oxide is a powerful strategy for activating the C2 position for subsequent nucleophilic substitution. This approach is particularly useful for functionalizing chloroquinolines. For instance, 4,7-dichloroquinoline (B193633) can be converted to 4,7-dichloroquinoline 1-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). mdpi.com This N-oxide intermediate is more reactive towards nucleophiles at the C2 position. mdpi.comresearchgate.net This increased reactivity facilitates the introduction of various functional groups, a strategy that can be extrapolated to this compound systems.

N-Alkylation: The direct alkylation of the quinoline nitrogen leads to the formation of quaternary ammonium (B1175870) salts. This modification introduces a permanent positive charge, which can influence the molecule's solubility and its ability to interact with biological targets. In a related example, the nitrogen atom of chloroquine (B1663885) was alkylated using a ferrocene-derived quaternary ammonium salt in the presence of potassium carbonate. mdpi.com This process highlights a general method for quaternization that is applicable to the this compound scaffold.

| Reaction Type | Starting Material | Reagents | Product Type | Significance | Reference |

| N-Oxidation | 4,7-Dichloroquinoline | m-CPBA, CHCl₃ | Quinoline N-oxide | Activates C2 for nucleophilic attack | mdpi.com |

| N-Alkylation | Chloroquine | Ferrocene-derived salt, K₂CO₃ | Quaternary ammonium salt | Modifies charge and solubility | mdpi.com |

Substitution Reactions at Other Ring Positions

The two chlorine atoms in this compound are prime sites for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The reactivity of these positions can be influenced by the reaction conditions and the nature of the nucleophile.

Nucleophilic aromatic substitution (SNAr) is a common pathway for replacing the chlorine atoms. In related dichloroquinoline systems, such as 2,4-dichloroquinoline derivatives, the chlorine at the C4 position is often more readily displaced by nucleophiles than the chlorine at the C2 position. arkat-usa.org However, functionalization at C2 is also well-documented. The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline involves a sequence where the C2 position is first functionalized (following N-oxidation) and then the C4-chlorine is displaced by morpholine. mdpi.com

Various nucleophiles, including amines, alcohols, and sulfur-containing compounds, can be used to displace the chlorine atoms. grafiati.comresearchgate.net For example, substitution of the chlorine at position 2 of 2,7-dichloroquinoline-3-carbaldehyde (B1600441) with methoxy (B1213986) and ethoxy groups has been achieved by refluxing with methanol (B129727) or ethanol (B145695) in the presence of a base. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful method for forming carbon-carbon bonds by replacing chlorine atoms with aryl or vinyl groups. mdpi.comnih.gov

Directed ortho-metalation is another strategy to functionalize other ring positions. For example, 2,8-dichloroquinoline (B1298113) can be selectively deprotonated at the C3 position using lithium diisopropylamide (LDA) at low temperatures. The resulting organolithium intermediate can then be trapped with an electrophile, such as dimethylformamide (DMF), to introduce a formyl group at the C3 position. scielo.br

| Reaction Type | Starting Material | Reagents/Catalyst | Position(s) Functionalized | Product Type | Reference |

| Nucleophilic Substitution | 2,7-Dichloroquinoline-3-carbaldehyde | Methanol, K₂CO₃, DMF | C2 | 2-Methoxyquinoline derivative | researchgate.net |

| Suzuki-Miyaura Coupling | Methyl 8-chloro-6-phenylthieno[3,2-c]quinoline-2-carboxylate | Arylboronic acids, Pd catalyst | C8 | 8-Arylthieno[3,2-c]quinoline | mdpi.com |

| Directed Metalation | 2,8-Dichloroquinoline | LDA, then DMF | C3 | 2,8-Dichloroquinoline-3-carbaldehyde | scielo.br |

| Nucleophilic Substitution | 4,7-Dichloroquinoline derivative | Morpholine, K₂CO₃, DMF | C4 | 4-Morpholinoquinoline derivative | mdpi.com |

Formation of Fused Heterocyclic Systems from Dichloroquinolines (e.g., thienoquinolines, pyrazoloquinolines)

This compound and its derivatives are valuable building blocks for synthesizing more complex, fused polycyclic heterocyclic systems. These reactions often proceed through a sequence of substitution followed by intramolecular cyclization.

Thienoquinolines: Thieno[3,2-c]quinolines can be synthesized from 2,4-dichloroquinoline-3-carbonitrile (B1351073). tandfonline.comresearchgate.net A common method involves a one-pot conjugate addition-elimination reaction with ethyl mercaptoacetate, which leads to the formation of ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylates. arkat-usa.orgmdpi.com The reaction is initiated by the nucleophilic attack of the sulfur atom, followed by cyclization and aromatization to yield the fused thienoquinoline system.

Pyrazoloquinolines: The synthesis of pyrazolo[4,3-c]quinolines has been achieved by reacting 2,4-dichloroquinoline-3-carbonitrile with phenylhydrazine (B124118). researchgate.net This reaction results in the formation of 3-amino-4-chloro-1-phenylpyrazolo[4,3-c]quinoline. Similarly, pyrazolo[3,4-b]quinolines can be prepared from 2,7-dichloroquinoline-3-carbaldehyde by reaction with hydrazine (B178648) monohydrate, which forms the pyrazole (B372694) ring fused to the quinoline core. researchgate.netotago.ac.nz

Other Fused Systems: The versatility of dichloroquinoline derivatives extends to the synthesis of other complex heterocycles. For example, thermolysis of 3-azido-4-alkylaminothieno[3,2-c]quinoline-2-carboxylates, which are themselves derived from 2,4-dichloroquinoline-3-carbonitrile, affords the tetracyclic isoxazolo[3',4':4,5]thieno[2,3-c]quinoline system. arkat-usa.org Another example is the synthesis of 1,5-diphenyl-1,5-dihydro-1,2,3,5,6-pentaazaaceanthrylene-4(3H)-thione, a novel fused tetracyclic system, from a pyrazolo[4,3-c]quinoline intermediate derived from 2,4-dichloroquinoline-3-carbonitrile. researchgate.net

| Fused System | Starting Material | Key Reagents | Reaction Pathway | Reference |

| Thieno[3,2-c]quinoline | 2,4-Dichloroquinoline-3-carbonitrile | Ethyl mercaptoacetate | Conjugate addition-elimination, cyclization | arkat-usa.orgmdpi.com |

| Pyrazolo[4,3-c]quinoline | 2,4-Dichloroquinoline-3-carbonitrile | Phenylhydrazine | Substitution, cyclization | researchgate.net |

| Pyrazolo[3,4-b]quinoline | 2,7-Dichloroquinoline-3-carbaldehyde | Hydrazine monohydrate | Condensation, cyclization | researchgate.netotago.ac.nz |

| Isoxazolo[3',4':4,5]thieno[2,3-c]quinoline | 3-Azidothieno[3,2-c]quinoline derivative | Heat (thermolysis) | Intramolecular cyclization of azide (B81097) | arkat-usa.org |

| 1,2,3,5,6-Pentaazaaceanthrylene | 3-Amino-4-chloro-1-phenylpyrazolo[4,3-c]quinoline | Phenyl isothiocyanate | Reaction with isothiocyanate, cyclization | researchgate.net |

Reactivity and Transformation Studies of 2,3 Dichloroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of 2,3-dichloroquinoline. The relative reactivity of the two chlorine atoms is a key factor governing the outcome of these reactions.

In SNAr reactions of this compound, the chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the chlorine at the 3-position. This regioselectivity is attributed to the greater activation of the C2 position by the adjacent nitrogen atom through both inductive and resonance effects. The nitrogen atom stabilizes the Meisenheimer intermediate formed during nucleophilic attack at C2 more effectively than at C3.

However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. While many studies on related dichloroquinolines, such as 2,4-dichloroquinoline (B42001), consistently show preferential substitution at the position para to the nitrogen (C4), the principles of activation apply to the 2,3-isomer as well. mdpi.comsemanticscholar.orgnih.gov For instance, in reactions of 2,4-dichloroquinoline with organozinc reagents in the presence of palladium catalysts, substitution occurs exclusively at the α-position (C2). acs.org This highlights the inherent higher reactivity of the C2-chloro group.

This compound readily reacts with a diverse range of nucleophiles, leading to the formation of monosubstituted or disubstituted quinoline (B57606) derivatives.

Amines: The reaction of this compound with amines is a well-established method for the synthesis of 2-amino-3-chloroquinolines. For example, the palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines has been studied, demonstrating that the chlorine at position 2 is more reactive. mdpi.comresearchgate.net While this specific study focused on other isomers, the general principles of reactivity are applicable. The reaction of 2,4-dichloroquinoline-3-carbonitrile (B1351073) with phenylhydrazine (B124118) results in substitution at the 4-position, which is electronically analogous to the 2-position in terms of activation by the ring nitrogen, to give 3-amino-4-chloro-1-phenylpyrazolo[4,3-c]quinoline. researchgate.net

Oxygen-Containing Nucleophiles: While specific examples for this compound with oxygen nucleophiles are less commonly detailed in the provided search results, the general reactivity pattern of haloquinolines suggests that alkoxides and phenoxides would preferentially attack the C2 position.

Sulfur-Containing Nucleophiles: The reaction of 2,4-dichloroquinoline-3-carbonitrile with thiolate anions leads to the formation of thio ethers at the 4-position, again highlighting the preferential reaction at the position activated by the nitrogen. researchgate.net The reaction of 2,4-dichloro-8-methylquinoline (B1596889) with thiourea (B124793) can lead to the formation of the corresponding thione at the 2-position. mdpi.com These examples with related structures suggest that this compound would react with sulfur nucleophiles preferentially at the C2 position to yield 2-thio-substituted-3-chloroquinolines.

The following table summarizes the expected reactivity based on studies of similar compounds:

| Nucleophile Type | Expected Major Product with this compound |

| Primary/Secondary Amines | 2-Amino-3-chloroquinoline |

| Alkoxides/Phenoxides | 2-Alkoxy/Phenoxy-3-chloroquinoline |

| Thiolates | 2-Thioalkyl/Thioaryl-3-chloroquinoline |

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. eie.gr

The Heck reaction, which involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, can be applied to this compound. organic-chemistry.orgmdpi.com Given the higher reactivity of the C2-Cl bond, initial coupling would be expected to occur at this position. Studies on related systems, such as the Heck cross-coupling of 2,3-dichloropyrazine, demonstrate that dialkenylated products can be obtained, suggesting the potential for sequential coupling on this compound. researchgate.net The reaction conditions, including the choice of catalyst, base, and temperature, can influence the product distribution.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a highly effective method for the arylation or vinylation of this compound. fishersci.belibretexts.org The differential reactivity of the two chlorine atoms allows for selective and sequential couplings. nih.gov For instance, in the Suzuki-Miyaura coupling of 2-aryl-4-chloro-3-iodoquinolines, the more reactive iodo group at C3 is substituted first, followed by the chloro group at C4 under more forcing conditions. nih.gov This principle of differential reactivity based on the carbon-halogen bond strength (C-I > C-Br > C-Cl) is fundamental. nih.gov In the case of this compound, the C2-Cl bond is electronically more activated for oxidative addition to the palladium catalyst than the C3-Cl bond. Therefore, selective mono-arylation at the C2 position is expected under controlled conditions. Subsequent coupling at the C3 position would require more rigorous conditions.

The following table outlines the expected products from Suzuki-Miyaura coupling reactions with this compound:

| Reactant | Catalyst System | Expected Product(s) |

| 1 eq. Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-Aryl-3-chloroquinoline |

| >2 eq. Arylboronic acid | Pd catalyst, Harsher conditions | 2,3-Diarylquinoline |

Beyond Heck and Suzuki-Miyaura reactions, other transition metal-catalyzed transformations can be employed to functionalize this compound. chim.it These include, but are not limited to, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. mdpi.comnih.gov The principles of regioselectivity, with the C2 position being generally more reactive, would likely govern the outcomes of these reactions as well. For instance, palladium-catalyzed amination reactions of various dichloroquinolines have been shown to be selective for the position most activated by the quinoline nitrogen. mdpi.comresearchgate.net

Cycloaddition Reactions (e.g., [3+2]-dipolar cycloaddition)

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. In the context of quinoline chemistry, [3+2]-dipolar cycloadditions, particularly the Huisgen 1,3-dipolar cycloaddition, have emerged as a prominent method for the synthesis of quinoline-triazole hybrids. wikipedia.orguchicago.edu This reaction typically involves the coupling of an azide (B81097) with an alkyne, often catalyzed by copper(I), to form a 1,2,3-triazole ring. mdpi.comrsc.org

While direct studies on the [3+2]-dipolar cycloaddition of this compound are not extensively documented in the reviewed literature, the reactivity of other chloro-substituted quinolines provides a strong precedent for its potential participation in such transformations. For instance, 4-azido-7-chloroquinoline, readily synthesized from 4,7-dichloroquinoline (B193633), has been successfully employed as the azide component in click chemistry to generate a variety of quinoline-based 1,2,3-triazole hybrids. mdpi.comjuniperpublishers.commdpi.com The general scheme for this type of reaction involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. mdpi.comfuture-science.com

The synthesis of quinoline-tethered triazoles highlights the utility of the quinoline scaffold as a platform for constructing more complex heterocyclic systems. These hybrid molecules are of interest due to their potential biological activities. mdpi.comrsc.orgmdpi.com Given the established reactivity of chloroquinolines in these cycloaddition reactions, it is plausible that this compound could be similarly functionalized, either by converting one of the chloro substituents into an azide or by reacting it with an azide-containing dipolarophile.

Table 1: Examples of [3+2] Cycloaddition Reactions with Chloroquinoline Derivatives

| Quinoline Substrate | Dipolarophile | Catalyst/Reagents | Product Type | Reference |

| 4-Azido-7-chloroquinoline | Various terminal alkynes | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | Quinoline-1,2,3-triazole hybrids | mdpi.comfuture-science.com |

| 4,7-Dichloroquinoline (converted to 4-azido-7-chloroquinoline) | Propargyl bromide derived alkyne | NaN₃, DMF; then CuSO₄, Ascorbic Acid, t-BuOH/H₂O | Quinoline-based Current time information in Bangalore, IN.researchgate.net-triazole hybrid | mdpi.com |

| N-(4-azidophenyl)-7-chloroquinolin-4-amine | Sulfonamide-based alkynes | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | Sulfonamide-quinoline- Current time information in Bangalore, IN.researchgate.net-triazole hybrids | future-science.com |

Reductive Transformations

The reduction of the this compound ring system can proceed via two main pathways: reduction of the heterocyclic ring and reductive dehalogenation. The choice of reducing agent and reaction conditions dictates the outcome of the transformation.

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are known to reduce the quinoline core. Generally, NaBH₄ is a milder reducing agent that selectively reduces aldehydes and ketones, but under certain conditions, it can also reduce the C=N bond in the quinoline ring. masterorganicchemistry.comumn.edu LiAlH₄ is a much stronger reducing agent capable of reducing a wider range of functional groups, including the quinoline ring to afford dihydroquinoline derivatives. organic-chemistry.orgmasterorganicchemistry.comyoutube.com

A significant transformation for halogenated quinolines is reductive dehalogenation, which involves the removal of one or more halogen atoms. A notable protocol for the hydrodehalogenation of chloroquinolines utilizes sodium borohydride in the presence of a palladium catalyst, such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), and N,N,N′,N′-tetramethylethylenediamine (TMEDA). researchgate.net This system has been shown to be effective for the chemoselective reduction of dichloroquinolines. For example, the reduction of 4,7-dichloroquinoline with this system selectively yields 7-chloroquinoline (B30040). researchgate.net This suggests that a similar approach could be applied to this compound to achieve selective dechlorination at either the C2 or C3 position, or complete dehalogenation to quinoline, depending on the reaction conditions.

Catalytic hydrogenation is another important reductive method. orgsyn.org The hydrogenation of quinolines over metal catalysts like palladium on carbon (Pd/C) can lead to the formation of 1,2,3,4-tetrahydroquinolines. d-nb.inforesearchgate.net However, in the case of halogenated quinolines, catalytic hydrogenation can also lead to dehalogenation. The selective hydrogenation of the quinoline ring in the presence of chloro substituents can be challenging and may result in a mixture of products.

Table 2: Reductive Transformations of Chloroquinoline Derivatives

| Substrate | Reagents/Catalyst | Product(s) | Transformation Type | Reference |

| 4,7-Dichloroquinoline | NaBH₄, PdCl₂(dppf)·CH₂Cl₂, TMEDA, THF | 7-Chloroquinoline | Reductive Dechlorination | researchgate.net |

| General Chloroquinolines | LiAlH₄ | Dihydroquinoline derivatives | Ring Reduction | |

| General Chloroquinolines | NaBH₄ | Dihydroquinoline derivatives | Ring Reduction | |

| Quinoline | Al₂O₃-Pd-D/Ni, H₂ | 1,2,3,4-Tetrahydroquinoline | Catalytic Hydrogenation | researchgate.net |

Oxidation Reactions (e.g., N-oxidation)

The nitrogen atom in the quinoline ring is susceptible to oxidation, leading to the formation of quinoline N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide significantly alters the electronic properties of the quinoline ring, making it more susceptible to nucleophilic attack, particularly at the C2 and C4 positions.

The N-oxidation of chloro-substituted quinolines has been reported as a key step in the synthesis of more complex derivatives. For instance, the oxidation of 4,7-dichloroquinoline with m-CPBA in chloroform (B151607) at room temperature yields the corresponding N-oxide in good yield. The resulting N-oxide can then undergo further functionalization.

While a specific protocol for the N-oxidation of this compound was not detailed in the provided search results, the general methods applied to other chloroquinolines are expected to be applicable. The resulting this compound N-oxide would be a valuable intermediate for further synthetic transformations, allowing for the introduction of various functional groups onto the quinoline scaffold.

Table 3: N-Oxidation of Chloroquinoline Derivatives

| Substrate | Oxidizing Agent | Solvent | Conditions | Product | Reference |

| 4,7-Dichloroquinoline | m-Chloroperoxybenzoic acid (m-CPBA) | Chloroform | Room Temperature | 4,7-Dichloroquinoline N-oxide | |

| General Chloroquinolines | Hydrogen Peroxide | Not specified | Not specified | Quinoline N-oxides |

Spectroscopic and Structural Elucidation of 2,3 Dichloroquinoline and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to elucidate the structural features of 2,3-dichloroquinoline and its analogs in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, DEPT-135°, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of dichloroquinoline derivatives, providing detailed information about the chemical environment of hydrogen and carbon atoms.

¹H NMR spectroscopy is instrumental in identifying the substitution patterns on the quinoline (B57606) ring. For instance, in a study of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, the proton signals were assigned, with the H-3 proton appearing at 8.77 ppm and aromatic protons appearing in the range of 7.49-8.11 ppm. preprints.org In another example, the ¹H NMR spectrum of 2,4-dichloroquinoline (B42001) shows signals at 7.4 ppm (H-3, s), 7.6 ppm (H-6, ddd), 7.75 ppm (H-7, ddd), 7.98 ppm (H-8, br), and 8.15 ppm (H-5, dd). psu.edu

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, the carbon signals were assigned, with the C-3 appearing at 114.4 ppm and other quinoline carbons resonating between 123.1 and 151.5 ppm. preprints.org The ¹³C NMR spectrum of 2,4-dichloroquinoline displays signals at 121.7, 124.0, 124.9, 127.7, 128.8, 131.4, 144.2, 147.8, and 149.5 ppm. psu.edu

DEPT-135° (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. This technique was utilized in the characterization of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide to confirm the assignments of the carbon signals. preprints.orgresearchgate.net

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons. For N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, COSY correlations were observed between H-5/H-6 (8.11/7.49 ppm) and H-8/H-6 (7.83/7.49 ppm), while HSQC correlated the H-3 proton at 8.77 ppm to the C-3 carbon at 114.4 ppm. preprints.org

Table 1: Representative NMR Data for Dichloroquinoline Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide preprints.org | ¹H | 8.77 (H-3), 8.11 (H-5), 7.83 (H-8), 7.49 (H-6) |

| ¹³C | 151.5 (C-2), 147.6 (C-8a), 144.5 (C-4), 137.1 (C-7), 127.0 (C-6), 126.7 (C-8), 125.7 (C-5), 123.1 (C-4a), 114.4 (C-3) | |

| 2,4-Dichloroquinoline psu.edu | ¹H | 8.15 (H-5), 7.98 (H-8), 7.75 (H-7), 7.6 (H-6), 7.4 (H-3) |

| ¹³C | 149.5, 147.8, 144.2, 131.4, 128.8, 127.7, 124.9, 124.0, 121.7 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations of dichloroquinoline derivatives. researchgate.netnih.gov Differences in the spectra of various derivatives can be attributed to changes in molecular interactions and crystal packing. americanpharmaceuticalreview.com

Infrared (IR) spectroscopy is particularly useful for identifying characteristic bond vibrations. For example, in 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives, the C=O stretching vibration is typically observed around 1684-1690 cm⁻¹, while the C-Cl stretching vibration appears near 760 cm⁻¹. nih.gov The IR spectrum of 4,7-dichloroquinoline (B193633) is also well-documented. nist.govchemicalbook.com

Table 2: Key Vibrational Frequencies for Dichloroquinoline Derivatives

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| 2-Chloroquinoline-3-carbaldehyde nih.gov | IR | 1684 | C=O stretch |

| IR | 760 | C-Cl stretch | |

| 4,7-Dichloroquinoline researchgate.net | Raman | ~1090 | δ(CCl) |

Mass Spectrometry (MS, ESI-MS, GC/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and fragmentation patterns of this compound and its derivatives, aiding in their identification and structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of quinoline derivatives. preprints.org In a study of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, ESI-MS in positive mode showed the molecular ion peak [M+H]⁺ at m/z 319.0/317.0, exhibiting the isotopic pattern characteristic of two chlorine atoms. preprints.org High-resolution ESI-MS/MS has been used to characterize the fragmentation of 4,7-dichloroquinoline and its derivatives, revealing pathways such as heteroatom elimination. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) is another valuable tool for the analysis of volatile quinoline derivatives. The mass spectrum of 2,4-dichloroquinoline shows a molecular ion peak (M⁺) at m/z 197, with characteristic isotopic peaks at m/z 199 (M⁺+2) and m/z 201 (M⁺+4), confirming the presence of two chlorine atoms. psu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The absorption spectra of quinoline derivatives are characterized by multiple bands in the UV region, corresponding to π→π* transitions. researchgate.net For instance, silver(I) complexes with 4,7-dichloroquinoline exhibit absorption bands around 309 nm and 323 nm, which are attributed to π-π* transitions. researchgate.net The UV-Vis spectra of these compounds can be influenced by substitution patterns and the solvent environment. researchgate.netnih.gov

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. This technique has been applied to several dichloroquinoline derivatives, providing precise information on bond lengths, bond angles, and crystal packing.

For example, the crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate reveals that the quinoline ring system is nearly planar. researchgate.netnih.gov The C2-Cl1 and C4-Cl2 bond lengths were determined to be 1.745(2) Å and 1.7248(16) Å, respectively. researchgate.netnih.govresearchgate.net The crystal structure of 2,4-dichloroquinoline itself shows two crystallographically independent molecules in the asymmetric unit, with the quinoline ring systems being essentially planar. researchgate.net The angle between the planes of these two independent molecules is 22.40(3)°. researchgate.net The analysis of a binuclear copper complex with 4,7-dichloroquinoline revealed a distorted square pyramidal coordination geometry around the copper centers. unimi.it

Table 3: Selected Crystallographic Data for Dichloroquinoline Derivatives

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| Ethyl 2,4-dichloroquinoline-3-carboxylate researchgate.netnih.gov | Monoclinic | P2₁/n | C2-Cl1: 1.745(2), C4-Cl2: 1.7248(16) | researchgate.netnih.gov |

| 2,4-Dichloroquinoline researchgate.net | Monoclinic | P2₁/n | - | researchgate.net |

| [Cu(4,7-dichloroquinoline)₂Br₂]₂ unimi.it | Triclinic | P-1 | - | unimi.it |

Conformational Analysis and Intermolecular Interactions (e.g., C-H···Cl, C-H···N, π···π interactions)

C-H···Cl and C-H···N hydrogen bonds are frequently observed in the crystal structures of these compounds. ias.ac.in In the crystal structure of 2,4-dichloroquinoline, weak C-H···Cl and C-H···N interactions contribute to the stability of the packing. researchgate.net Similarly, the crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate features weak C-H···O hydrogen bonds that link the molecules into chains. researchgate.netnih.gov

π···π stacking interactions are also a significant feature in the crystal packing of these aromatic systems. In the structure of 2,4-dichloroquinoline, the molecules are arranged in a face-to-face manner along the c-axis, with interplanar distances between adjacent quinoline rings ranging from 3.2771(11) Å to 3.3935(11) Å, indicative of π···π stacking. researchgate.net These stacking arrangements are also observed in copper complexes of 4,7-dichloroquinoline. unimi.it The study of these intermolecular interactions is essential for understanding the supramolecular chemistry of these compounds. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for elucidating molecular structure, spectroscopic properties, and electronic behavior.

The precise three-dimensional arrangement of atoms and the distribution of electrons are key determinants of a molecule's reactivity.

Geometry Optimization: The molecular geometry of 2,3-dichloroquinoline in its ground state has been determined experimentally through X-ray crystallography. This experimental data serves as a crucial benchmark for validating the accuracy of computational methods. Theoretical calculations on related molecules, such as 6-chloroquinoline, have utilized the experimental bond lengths and angles of this compound (referred to as 2DCQ in some studies) to confirm the reliability of their chosen computational models, typically DFT with the B3LYP functional and a 6-311++G(d,p) basis set. lookchem.com

The experimentally determined crystal structure reveals a planar quinoline (B57606) ring system. ufrn.br Key geometric parameters from this crystallographic data are presented below, providing a definitive representation of the molecule's structure. lookchem.com

Interactive Data Table: Experimental Geometrical Parameters of this compound

| Parameter Type | Atoms | Value (Å or °) |

|---|---|---|

| Bond Length | N1-C2 | 1.2959 Å |

| Bond Length | C2-C3 | 1.4402 Å |

| Bond Length | C3-C4 | 1.3812 Å |

| Bond Length | C4-C10 | 1.4092 Å |

| Bond Length | C9-C10 | 1.4175 Å |

| Bond Length | N1-C9 | 1.3722 Å |

| Bond Length | C2-Cl | 1.7241 Å |

| Bond Length | C3-Cl | 1.7231 Å |

| Bond Angle | C9-N1-C2 | 117.21° |

| Bond Angle | N1-C2-C3 | 124.21° |

| Bond Angle | C2-C3-C4 | 119.81° |

| Bond Angle | C3-C4-C10 | 119.21° |

| Bond Angle | N1-C9-C10 | 121.51° |

| Bond Angle | C4-C10-C9 | 118.01° |

Note: The table presents a selection of key experimental bond lengths and angles derived from crystallographic data for this compound, which are used as a reference standard. lookchem.com

Electronic Structure Analysis: Detailed electronic structure analyses, including the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the mapping of the Molecular Electrostatic Potential (MEP) for this compound, are not extensively reported in the available scientific literature. Such studies are more commonly performed on quinoline derivatives designed for specific biological targets, where the HOMO-LUMO gap can indicate chemical reactivity and stability, and the MEP can reveal sites prone to electrophilic or nucleophilic attack. researchgate.netresearchgate.net

While theoretical vibrational frequency calculations and the simulation of IR and Raman spectra are standard computational procedures for characterizing molecules, specific studies dedicated to this compound have not been prominently featured in the surveyed literature. These analyses are frequently conducted for substituted quinolines to correlate theoretical frequencies, calculated using methods like DFT, with experimental spectroscopic data, aiding in the assignment of vibrational modes.

The calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy provides insight into the stability and reactivity of a compound under various conditions. While experimental and computational thermodynamic studies have been conducted on related compounds like 2-chloroquinoline (B121035) and 2-methylquinoline, a specific computational analysis of the thermodynamic parameters for this compound is not detailed in the reviewed scientific papers.

Molecular Docking Studies and Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with the active site of a protein. Numerous molecular docking studies have been performed on a wide array of quinoline derivatives to explore their potential as inhibitors for various enzymes and receptors, such as HIV reverse transcriptase and Plasmodium falciparum lactate (B86563) dehydrogenase. However, specific molecular docking simulations focusing on the parent this compound compound as the ligand are not reported in the surveyed literature, which tends to concentrate on more complex, functionalized derivatives designed for specific biological targets.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a critical component of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. These studies typically involve the synthesis and testing of a series of related compounds to determine which chemical groups and structural features are essential for a desired biological effect. For the quinoline scaffold, SAR studies have been instrumental in the development of antimalarial, anticancer, and antibacterial agents. These analyses focus on how different substituents on the quinoline ring affect activity, selectivity, and pharmacokinetic properties. As SAR models are built upon comparative data from a library of analogs, a specific SAR model for the single compound this compound is not applicable; rather, it would serve as a basic scaffold or a reference compound within a broader study of substituted quinolines.

Applications of 2,3 Dichloroquinoline in Organic Synthesis

As a Building Block for Complex Heterocyclic Architectures

The quinoline (B57606) ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds with diverse biological activities. nih.gov 2,3-Dichloroquinoline, with its two reactive sites, is an excellent building block for elaborating upon this core structure to create complex heterocyclic architectures. beilstein-journals.orgmerckmillipore.com Its ability to undergo sequential or selective substitutions at the C2 and C3 positions enables the controlled assembly of polycyclic and functionally rich molecules. beilstein-journals.org

The synthetic versatility of quinoline allows for the generation of a large number of structurally diverse derivatives. nih.gov this compound is a key starting material for creating a variety of quinoline-based scaffolds. The differential reactivity of the two chlorine atoms can be exploited to introduce different substituents. For instance, the C2 position is generally more susceptible to nucleophilic attack than the C3 position, allowing for regioselective functionalization. This stepwise approach is fundamental in synthesizing substituted quinolines where specific positioning of functional groups is critical for their intended function.

One common transformation involves the reaction of this compound with various nucleophiles such as amines, alcohols, and thiols. These reactions lead to the formation of 2-substituted-3-chloroquinolines, which can then undergo further modification at the C3 position. For example, amination at the C2 position followed by a subsequent reaction, such as a Suzuki or Stille coupling at the C3 position (after conversion to a suitable derivative), can generate highly functionalized quinoline scaffolds. These scaffolds are central to the development of compounds targeting various biological pathways. researchgate.net

Table 1: Examples of Reactions Utilizing Dichloroquinoline Derivatives for Scaffold Synthesis This table is illustrative of reactions involving dichloro-substituted quinolines, demonstrating the synthetic potential of compounds like this compound.

| Starting Material | Reagent(s) | Product Type | Significance | Reference |

|---|---|---|---|---|

| 4,7-Dichloroquinoline (B193633) | m-CPBA, then Benzonitrile/H₂SO₄, then Morpholine/K₂CO₃ | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | Demonstrates sequential functionalization at different positions of the quinoline ring. | mdpi.com |

| 4,7-Dichloroquinoline | 1,2-Diaminoethane | N-(7-chloro-4-quinolyl)diaminoethane | Key intermediate for further elaboration into bioactive amides and amines. | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Hydrazine (B178648) Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | Formation of a fused heterocyclic system (pyrazoloquinoline). | nih.gov |

Molecular hybridization is a strategy in drug design where two or more pharmacophores (bioactive moieties) are covalently linked to create a single molecule with potentially enhanced activity, improved selectivity, or a dual mode of action. nih.govnih.gov this compound is an ideal platform for constructing such hybrid molecules. Its two chlorine atoms serve as handles to attach different molecular fragments.

A prominent application is in the synthesis of hybrids linked by a 1,2,3-triazole ring, often formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. future-science.commdpi.com For instance, one of the chlorine atoms in this compound can be substituted with an azide-containing linker. The other chlorine can be replaced by a different functional group or another pharmacophore. The azide (B81097) group can then be "clicked" with an alkyne-functionalized molecule (e.g., another drug scaffold, a sugar, or a peptide) to form the final triazole-linked hybrid. mdpi.comresearchgate.net This modular approach allows for the rapid generation of diverse libraries of hybrid molecules for biological screening. nih.govnih.gov

Table 2: Selected Examples of Quinoline-Based Hybrid Molecules This table showcases different strategies for creating hybrid molecules, many of which can be adapted using this compound as a starting point.

| Quinoline Precursor | Linked Pharmacophore(s) | Linker Type | Potential Application | Reference |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | Primaquine | Direct linkage or Piperazine | Antimalarial | nih.gov |

| 4,7-Dichloroquinoline | Ferrocene | Flexible diamine chains | Antimalarial | nih.gov |

| 4,7-Dichloroquinoline / 7-Chloro-4-(prop-2-yn-1-yloxy)quinoline | Sulfonamide | 1,2,3-Triazole | Antimalarial | future-science.com |

| 4,7-Dichloroquinoline | Azidothymidine (AZT) | 1,2,3-Triazole | Antiviral (predicted) | researchgate.net |

Precursor for Bioactive Compounds

The quinoline nucleus is a cornerstone in the development of therapeutic agents. nih.gov Compounds incorporating this ring system exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and anti-HIV properties. nih.gov this compound serves as a valuable precursor for synthesizing novel bioactive compounds by enabling modifications at the 2- and 3-positions of the quinoline core.

In the context of antimalarial drug discovery, derivatives of 4-aminoquinolines (like chloroquine) have been historically significant. biolmolchem.comtandfonline.com While this compound is not the direct precursor to chloroquine (B1663885), its chemistry provides a pathway to novel quinoline structures with potential antiplasmodial activity. nih.gov By reacting this compound with various diamines and other side chains, chemists can synthesize analogues that may overcome existing drug resistance mechanisms. nih.govbenthamscience.com

Similarly, in cancer research, the quinoline scaffold has been explored for its ability to inhibit targets like tyrosine kinases and tubulin polymerization. nih.gov The functionalization of this compound allows for the attachment of pharmacophores known to interact with these cancer-related targets. The synthesis of novel 2-amino-3-aryl quinolines or other complex derivatives starting from this compound could lead to the discovery of new potent and selective anticancer agents.

Intermediate in Material Sciences Research

Beyond its biomedical applications, the quinoline scaffold is also of interest in material sciences due to its electronic and optical properties. biolmolchem.com Heterocyclic compounds, particularly those with extended π-conjugated systems, are fundamental building blocks for organic electronic materials used in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. nih.gov

This compound can serve as an intermediate in the synthesis of such materials. The chlorine atoms can be substituted through cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to attach aromatic or heteroaromatic units. This process extends the π-conjugation of the molecule, which is crucial for tuning its electronic properties, such as the HOMO/LUMO energy levels and the band gap. By carefully selecting the groups to be attached at the C2 and C3 positions, researchers can design and synthesize novel quinoline-based materials with tailored properties for specific electronic or photonic applications. mdpi.comnih.gov For example, linking electron-donating and electron-accepting groups to the this compound core could create push-pull chromophores with interesting photophysical characteristics.

Medicinal Chemistry and Biological Activity of 2,3 Dichloroquinoline Derivatives

Antimicrobial Activities

The introduction of chlorine atoms at the C-2 and C-3 positions of the quinoline (B57606) ring system creates a unique pharmacophore that has been explored for its potential to inhibit the growth of various microorganisms.

Antibacterial Activity

Derivatives of chloro-substituted quinolines have demonstrated notable antibacterial properties. While specific studies focusing exclusively on 2,3-dichloroquinoline are limited, research on related compounds provides valuable insights. For instance, a series of novel 7-chloroquinoline (B30040) derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria, showing moderate inhibition zones. malariaworld.org Similarly, derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have been investigated as precursors for compounds with a range of biological activities, including antibacterial effects. researchgate.net

One study on 2,7-dichloroquinoline-3-carbonitrile (B119050) and its subsequent carboxamide derivative showed good activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. epa.govnih.gov Specifically, 2,7-dichloroquinoline-3-carbonitrile displayed an inhibition zone of 11.00 ± 0.03 mm against S. aureus and P. aeruginosa. epa.govnih.gov The corresponding carboxamide derivative showed an inhibition zone of 11.00 ± 0.04 mm against E. coli. epa.govnih.gov These findings suggest that the presence of dichloro substitution on the quinoline ring, coupled with other functional groups, can lead to significant antibacterial potential.

Table 1: Antibacterial Activity of Selected Dichloroquinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus | 11.00 ± 0.03 |

| 2,7-dichloroquinoline-3-carbonitrile | Pseudomonas aeruginosa | 11.00 ± 0.03 |

Antifungal Activity

The quinoline nucleus is also a key component in the development of antifungal agents. patsnap.com Various derivatives have been synthesized and tested against a range of fungal pathogens. nih.govmdpi.com For example, a series of 2-chloroquinoline (B121035) derivatives were screened for their in vitro ability to inhibit the growth of various fungal strains, with some compounds showing potent activity. researchgate.net

Research on fluorinated quinoline analogs has demonstrated good antifungal activity against several phytopathogenic fungi. mdpi.comnih.gov For instance, certain 8-fluoro-2,3-dimethylquinolin-4-yl benzoates exhibited over 80% inhibition against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. mdpi.comnih.gov While not 2,3-dichloro derivatives, these findings highlight the potential of halogenated quinolines as antifungal leads. Structurally related quinoxaline (B1680401) derivatives, such as 2,3-bis(bromomethyl)quinoxaline, have also shown significant and wide-ranging activities against fungi.

Antiparasitic Activities

Parasitic diseases remain a major global health challenge, and the quinoline scaffold has historically been a cornerstone of antiparasitic drug discovery, most notably with the antimalarial drug chloroquine (B1663885).

Antimalarial Activity and Mechanisms (e.g., inhibition of hemozoin formation, PfDHODH enzyme inhibition)

Quinolines are a well-established class of antimalarial agents. future-science.com One of their primary mechanisms of action is the inhibition of hemozoin formation. nih.gov During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinoline-based drugs are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death. nih.govumich.edu Studies have shown a correlation between the ability of quinoline compounds to inhibit β-hematin (the synthetic form of hemozoin) formation and their antiplasmodial activity.

Another crucial target for antimalarial drugs is the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme. malariaworld.org This enzyme is essential for the de novo pyrimidine (B1678525) biosynthesis pathway in the parasite, which is vital for its survival and replication. patsnap.com Unlike humans, the parasite cannot salvage pyrimidines and is solely dependent on this pathway. patsnap.com Therefore, inhibiting PfDHODH is a promising strategy for developing new antimalarials. Several classes of compounds, including some with quinoline-like scaffolds, have been identified as potent and selective inhibitors of PfDHODH. malariaworld.orgnih.govnih.gov While direct evidence for this compound derivatives as PfDHODH inhibitors is not yet prominent in the literature, the general principle of targeting this enzyme with quinoline-based structures is well-established.

Antileishmanial Activity

Leishmaniasis is another parasitic disease where quinoline derivatives have shown therapeutic potential. epa.govfuture-science.com Research has demonstrated the in vitro antileishmanial activity of various substituted quinolines against different Leishmania species. For example, a study on novel 2,3-disubstituted quinoxaline derivatives, which are structurally similar to 2,3-disubstituted quinolines, reported potent activity against Leishmania amazonensis. researchgate.net Specifically, 6,7-dichloro-2,3-diphenylquinoxaline (B1237602) (LSPN329) showed an IC50 of 5.3 μM against promastigotes and 16.3 μM against intracellular amastigotes. researchgate.net

Another study on aryl derivatives of 2- and 3-aminoquinoline (B160951) demonstrated that fluorine- and chlorine-containing derivatives exhibited notable activity against Leishmania mexicana. epa.gov These findings suggest that halogenated quinoline and quinoxaline scaffolds are promising starting points for the development of new antileishmanial agents.

Table 2: Antileishmanial Activity of a Related Dichloroquinoxaline Derivative

| Compound | Parasite Form | IC50 (μM) |

|---|---|---|

| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | L. amazonensis promastigotes | 5.3 |

Antitrypanosomal Activity

Derivatives of the quinoline scaffold have also been investigated for their activity against trypanosomal parasites, the causative agents of Chagas disease and African sleeping sickness. Several studies have reported the synthesis and evaluation of quinoline-based compounds with significant antitrypanosomal activity. epa.gov

For instance, a series of aryl derivatives of 2- and 3-aminoquinoline were evaluated for their antiproliferative effects against Trypanosoma cruzi, with some compounds showing remarkable activity as parasite growth inhibitors. epa.gov Furthermore, novel 2,3-disubstituted quinoxaline derivatives have been reported to possess potent activity against T. cruzi. researchgate.net These studies underscore the potential of the broader class of quinoline and related heterocyclic compounds in the search for new treatments for trypanosomiasis.

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data on the biological and medicinal chemistry aspects of This compound derivatives for the activities outlined in the requested article. Searches for detailed findings on the antitubercular, anticancer, antiproliferative, anti-inflammatory, antiviral, cholinesterase inhibition, and IDO1 inhibition properties of this specific class of compounds did not yield sufficient information to construct a thorough and scientifically accurate article as per the provided instructions.

The available research on quinoline derivatives is extensive; however, it primarily focuses on other substitution patterns, such as 7-chloroquinolines, 2,4-disubstituted quinolines, or quinolines with more complex functional groups at the 2 and 3 positions. While these studies highlight the broad therapeutic potential of the quinoline scaffold, the specific contributions of a dichloro substitution at the 2 and 3 positions have not been significantly explored or reported in the context of the requested biological activities.

Therefore, it is not possible to generate the requested article with the required level of detail, data tables, and in-depth research findings while strictly adhering to the specified outline for "this compound" derivatives. The scientific data necessary to fulfill this request is not present in the currently accessible literature.

Structure-Activity Relationship (SAR) Studies and Lead Compound Identification

Impact of Substituent Modifications on Biological Efficacy

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents at different positions on the quinoline ring. Structure-activity relationship (SAR) studies have revealed that the nature, size, and position of these substituents play a crucial role in determining the potency and selectivity of these compounds.

Research into 2,3-disubstituted quinoline derivatives has demonstrated their potential as anticancer agents. For instance, a series of 2-chloro-3-formyl quinoline oxime esters have been synthesized and shown to exhibit anticancer activity through DNA cleavage. The electrophoretic data from these studies indicated that the nucleolytic activities of these compounds are dependent on both their concentration and the nature of the substituents.

In a notable study, a series of novel quinoline-3-carbaldehyde hydrazones were synthesized, starting from 2-chloroquinoline-3-carbaldehyde. In these derivatives, the chlorine atom at the 2-position was substituted with either a 1,2,4-triazole (B32235) or a benzotriazole (B28993) moiety. Subsequent reaction with various hydrazides produced a library of compounds that were evaluated for their in vitro cytotoxicity against human tumor cell lines. The results, as summarized in the table below, revealed that the nature of the substituent at the 2-position had a profound impact on the anticancer activity. Derivatives containing a benzotriazole ring at the 2-position displayed significant cancer cell growth inhibitory effects, with IC50 values in the low micromolar range. In contrast, the analogous compounds bearing a 1,2,4-triazole substituent at the same position were found to be inactive. This stark difference underscores the critical role of the substituent at this position in conferring cytotoxic activity.

Table 1: In Vitro Cytotoxicity of 2-Substituted Quinoline-3-carbaldehyde Hydrazone Derivatives

| Compound ID | R (Substituent at Quinoline C2) | X (Substituent on Hydrazone) | Cell Line: DAN-G (Pancreatic Cancer) IC50 (µM) | Cell Line: LCLC-103H (Large Cell Lung Carcinoma) IC50 (µM) | Cell Line: SISO (Cervical Cancer) IC50 (µM) |

|---|---|---|---|---|---|

| 5a | Benzotriazole | 4-Fluorophenyl | 4.31 | 4.92 | 7.39 |

| 5b | Benzotriazole | 4-Chlorophenyl | 2.53 | 2.94 | 3.21 |

| 5c | Benzotriazole | 4-Bromophenyl | 2.15 | 2.53 | 2.61 |

| 5e | Benzotriazole | Pyridin-2-yl | 1.23 | 1.49 | 1.35 |

| 7a | Benzotriazole | Benzoyl | 1.38 | >10 | 1.76 |

| 9h | Benzotriazole | Naphthalene-2-sulfonyl | 1.95 | >10 | 2.12 |

| 4a-c, 6a, 8h | 1,2,4-Triazole | Various | Inactive | Inactive | Inactive |

Data sourced from a study on quinoline-3-carbaldehyde hydrazones.

The data clearly indicates that the presence of a larger, more lipophilic benzotriazole group at the C2 position is favorable for cytotoxicity compared to the smaller, more polar 1,2,4-triazole group. Within the active benzotriazole series, further modifications on the hydrazone moiety also influenced the potency. For instance, the pyridin-2-yl substituted hydrazone (5e) exhibited the most potent activity across all three cell lines.

Rational Design of Derivatives for Enhanced Activity

The development of this compound derivatives with improved biological activity often relies on rational design strategies. These approaches leverage an understanding of the target's structure and the mechanism of action to guide the synthesis of new analogues with enhanced potency, selectivity, and pharmacokinetic properties.

One prominent strategy involves molecular hybridization, where the this compound scaffold is combined with other pharmacophores known to possess desirable biological activities. This approach aims to create hybrid molecules with synergistic or additive effects. For example, the design of curcumin-inspired 2-chloro/phenoxy quinoline analogues has yielded potent anticancer agents. Curcumin, a natural product with known anticancer properties, served as a template for the design of these quinoline derivatives. This rational approach led to the identification of compounds with significant cytotoxic activity against various tumor cell lines.

Another key aspect of rational design is the consideration of the physicochemical properties of the designed molecules, such as lipophilicity. In a study of 2-arylquinoline derivatives, a correlation was observed between the lipophilicity of the compounds and their cytotoxic effects. Aromatic quinolines with greater octanol/water partition coefficients (cLogP) generally exhibited better IC50 values against HeLa and PC3 cancer cell lines. This suggests that modulating lipophilicity through appropriate substituent choices is a valid strategy for enhancing the cellular uptake and, consequently, the biological efficacy of these derivatives.

Furthermore, computational methods such as molecular docking are increasingly being employed in the rational design of this compound derivatives. These techniques allow researchers to predict the binding modes and affinities of designed molecules with their biological targets, such as specific enzymes or receptors. For instance, molecular docking studies of active 2-arylquinoline compounds against various cancer-related proteins revealed good correlations between their predicted binding interaction strength and their experimentally determined IC50 values. rsc.org This information can guide the selection of substituents that are likely to enhance binding affinity and, therefore, biological activity.

The rational design of 2,3-disubstituted quinolines also extends to the exploration of their potential to act as photonucleases for applications in photodynamic therapy. The design of 2-chloro-3-formyl quinoline oxime esters was based on the rationale that these compounds could damage DNA upon irradiation, leading to localized toxicity in tumor cells. This approach highlights a creative and targeted strategy for developing novel anticancer agents based on the this compound scaffold.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies and Process Optimization

The development of efficient and scalable synthetic routes to 2,3-dichloroquinoline and its derivatives is paramount for facilitating further research and application. While traditional methods exist, contemporary research is focused on novel methodologies that offer improved yields, reduced environmental impact, and greater structural diversity.

One notable advancement is a three-step synthesis of this compound starting from the commercially available 3-bromoquinoline (B21735). This process involves N-oxide formation, rearrangement to 3-bromocarbostyril, and a subsequent one-pot conversion to 3-bromo-2-chloroquinoline, followed by halogen exchange to yield the final product. tandfonline.comtandfonline.comsci-hub.se This method has demonstrated an isolated yield of 60-75%, offering a more efficient alternative to previous routes that were often hampered by low yields and significant tar formation. tandfonline.comsci-hub.se

Process optimization is another critical area of research. Continuous flow synthesis, for instance, presents a promising approach for the manufacturing of quinoline-based active pharmaceutical ingredients. beilstein-journals.org Optimization of reaction parameters such as temperature, pressure, reactant concentrations, and residence time in continuous flow reactors can lead to near-quantitative yields and streamlined production processes. beilstein-journals.org For example, in the synthesis of a related quinoline (B57606) derivative, hydroxychloroquine, optimization of a continuous stirred tank reactor (CSTR)-based flow process for reductive amination showed near-quantitative yields over a broad range of reactant concentrations. beilstein-journals.org

Future efforts in this area are likely to focus on the development of catalytic C–H bond activation and photo-induced oxidative cyclization methods. mdpi.com These modern techniques aim to provide more direct and atom-economical routes to functionalized quinolines, minimizing the need for pre-functionalized starting materials and reducing waste. mdpi.com

Advanced Mechanistic Studies of Reactivity

A deeper understanding of the reaction mechanisms governing the reactivity of this compound is crucial for designing novel synthetic transformations and predicting reaction outcomes. The presence of two chlorine atoms at the C2 and C3 positions, which are part of the pyridine (B92270) ring, imparts distinct electronic properties and reactivity patterns to the molecule.

Mechanistic studies often involve a combination of experimental techniques and computational modeling. For instance, the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on dichloro-substituted heterocyclic systems can be rationalized through theoretical calculations of reaction intermediates and transition states. nih.gov In the case of 2,4-dichloroquinazoline, a related heterocyclic compound, both experimental and theoretical studies have shown that substitution occurs preferentially at the 4-position. nih.gov

Plausible reaction mechanisms for the functionalization of the quinoline core often involve the formation of reactive intermediates. For example, the C2-amidation of quinoline N-oxides can proceed through the in-situ generation of a nitrilium ion, which then reacts with the N-oxide via a [3+2]-dipolar cycloaddition or a Reissert-type intermediate. mdpi.com The formation of fused heterocyclic systems from 2-chloroquinoline-3-carbaldehydes can be understood through mechanisms involving Knoevenagel condensation followed by intramolecular cyclization. nih.gov

Future research in this area will likely leverage advanced computational tools, such as density functional theory (DFT) calculations, to model reaction pathways and elucidate the electronic and steric factors that control the reactivity of this compound. These computational insights, combined with experimental validation, will enable the development of more predictable and selective synthetic methods.

Deeper Elucidation of Structure-Function Relationships

The biological activity of quinoline derivatives is intimately linked to their three-dimensional structure and the nature and position of substituents on the quinoline ring. A thorough understanding of these structure-function relationships (SFRs) is essential for the rational design of new therapeutic agents with improved potency and selectivity.

For example, in the development of PPARγ-targeted antidiabetics based on a quinoline scaffold, structure-activity relationship studies revealed that a sulfonamide linker is critical for activity, and specific substitutions on the benzene (B151609) ring were associated with higher transcriptional activity. nih.gov Similarly, in the design of antimalarial "reversed chloroquine" compounds, SAR studies have shown that the length of the linker between the 4-aminoquinoline (B48711) moiety and an aromatic head group can be varied without significant loss of activity. nih.gov

The following table summarizes key structural features and their impact on the biological activity of certain quinoline derivatives:

| Structural Feature | Impact on Biological Activity | Reference |

| Sulfonamide linker in certain PPARγ agonists | Critical for activity | nih.gov |

| Electron-withdrawing substitutions on the A ring of specific PPARγ agonists | Stronger activity | nih.gov |

| Linker length in "reversed chloroquine" analogs | Can be varied (2-4 carbons) without significant loss of antimalarial activity | nih.gov |

| Substituents on the C-4 quinoline ring in 2,3-diarylquinolines | Influences COX-2 inhibitory activity and selectivity | nih.gov |

Future research will continue to build more sophisticated QSAR models and employ techniques like molecular docking to visualize and analyze the interactions between this compound derivatives and their biological targets at the atomic level.

Exploration of New Biological Targets and Therapeutic Applications